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Introduction:

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for

the management of hypertension and angina.[1][2] Despite its efficacy, conventional oral

dosage forms can be associated with challenges such as first-pass metabolism, which affects

bioavailability, and the need for frequent administration, which can impact patient compliance.

[3][4] Novel drug delivery systems (NDDS) offer promising strategies to overcome these

limitations by enhancing solubility, improving bioavailability, providing controlled or sustained

release, and enabling targeted delivery.[5][6] This document provides detailed application notes

and protocols for formulating amlodipine into various NDDS, intended for researchers,

scientists, and drug development professionals.

Amlodipine-Loaded Solid Lipid Nanoparticles
(SLNs)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room

temperature.[7] They are a promising alternative to polymeric nanoparticles and emulsions for

improving the oral bioavailability and providing sustained release of drugs like amlodipine.[6][8]
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Formula
tion
Code

Lipid
Surfacta
nt(s)

Particle
Size
(nm)

Polydis
persity
Index
(PDI)

Zeta
Potentia
l (mV)

Entrap
ment
Efficien
cy (%)

Referen
ce

SLN

(Generic)

Tristearin

, GMS,

Compritol

Tween

80,

Poloxam

er 188

96.37 -

812.2

0.015 -

0.576

-3.19 to

-45.8

Not

Specified
[8]

ADB-

SLN

Not

Specified

Not

Specified

190.4 ±

1.6

Not

Specified

Not

Specified
88 ± 1.4 [9]

AMNLCo

pt

Peceol

(liquid),

GMS

(solid)

Tween-

80
123.8

Not

Specified

Not

Specified
88.11 [10]

GMS: Glycerol Monostearate; ADB-SLN: Amlodipine Besylate-Solid Lipid Nanoparticles;

AMNLCopt: Optimized Amlodipine Nanostructured Lipid Carriers

Experimental Protocol: Hot Homogenization
Technique[8]
This protocol describes the preparation of Amlodipine Besylate-loaded SLNs using a hot

homogenization method.

Materials:

Amlodipine Besylate

Lipid (e.g., Glyceryl Monostearate (GMS), Compritol 888, Tristearin)

Stabilizer (e.g., Soy Lecithin)

Surfactant(s) (e.g., Tween 80, Poloxamer 188)

Purified Water
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Procedure:

Lipid Phase Preparation: Melt the lipid (e.g., GMS) by heating it in a beaker to approximately

5-10°C above its melting point.

Drug Incorporation: Disperse the accurately weighed Amlodipine Besylate and soy lecithin

into the molten lipid with continuous stirring until a clear solution is formed. Maintain the

temperature.

Aqueous Phase Preparation: Dissolve the surfactant(s) (e.g., Tween 80 and/or Poloxamer

188) in purified water and heat to the same temperature as the lipid phase.

Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed

homogenization (e.g., 12,000 rpm) for 15-30 minutes to form a hot oil-in-water (o/w)

emulsion.

Nanoparticle Formation: Quickly disperse the resulting hot pre-emulsion in cold water (2-

3°C) under constant stirring. This rapid cooling causes the lipid to precipitate, forming solid

lipid nanoparticles.

Washing and Collection: The SLN dispersion can be washed by centrifugation to remove

excess surfactant and un-entrapped drug. The resulting pellet is then resuspended in a

cryoprotectant solution and can be lyophilized for long-term storage.

Experimental Workflow: SLN Preparation
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Caption: Workflow for Amlodipine SLN preparation via hot homogenization.
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Amlodipine-Loaded Polymeric Microspheres
Polymeric microspheres are designed for the sustained release of drugs, which can decrease

dosing frequency and improve bioavailability.[5]

Quantitative Data Summary

Formulati
on Code

Polymer(
s)

Particle
Size (µm)

Drug
Entrapme
nt
Efficiency
(%)

Swelling
Index (%)

Cumulati
ve Drug
Release
(8h, %)

Referenc
e

F8
Chitosan,

HPMC

110.12 ±

0.02

92.14 ±

0.02

82.14 ±

0.02

84.21 ±

0.02
[5]

HPMC: Hydroxypropyl Methylcellulose

Experimental Protocol: Solvent Evaporation (O/W
Emulsion) Technique[5]
This protocol details the preparation of amlodipine-loaded microspheres using an oil-in-water

(o/w) emulsion solvent evaporation method.

Materials:

Amlodipine Besylate

Polymers (e.g., Chitosan, HPMC)

Solvent System (e.g., Dichloromethane (DCM) and Dimethylformamide (DMF) in a 1:1 ratio)

Aqueous Phase (Purified water containing a surfactant, e.g., 0.02% Tween 80)

Procedure:

Organic Phase Preparation: Accurately weigh and dissolve the Amlodipine Besylate and the

polymers (e.g., Chitosan and HPMC) in the solvent mixture (DCM:DMF) at room temperature
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to form a clear solution.

Emulsification: Prepare the aqueous phase by dissolving Tween 80 in purified water. Pour

the organic phase into the aqueous phase (e.g., 250 mL) while stirring. The temperature

should be maintained between 30-40°C.

Solvent Evaporation: Continue stirring the emulsion at a controlled speed (e.g., ranging

agitation speed) for approximately 20-30 minutes. This allows the volatile organic solvent

(DCM) to evaporate, leading to the precipitation and hardening of the polymeric

microspheres.

Collection and Washing: Collect the formed microspheres by filtration. Wash them repeatedly

with purified water to remove any residual surfactant and un-entrapped drug.

Drying: Dry the washed microspheres at room temperature or in a desiccator until a constant

weight is achieved.

Experimental Workflow: Microsphere Preparation
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Caption: Workflow for Amlodipine microsphere preparation.
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Amlodipine-Loaded Transdermal Patches
Transdermal patches provide a non-invasive route for systemic drug delivery, avoiding first-

pass metabolism and offering controlled drug release over an extended period.[4][11]

Quantitative Data Summary
Formula
tion
Code

Polymer
(s)

Plasticiz
er

Permeat
ion
Enhanc
er

Thickne
ss (mm)

Folding
Endura
nce

Cumulat
ive Drug
Release
(%)

Referen
ce

F8 HPMC PEG 200

Olive

Oil/Euge

nol

Not

Specified
> 200

39.95 (8

hrs)
[11]

H7
HPMC

(2%)

Dibutylph

thalate

Not

Specified

Not

Specified

Not

Specified

99 (24

hrs)
[12]

F14

HPMC,

SCMC,

Carbopol

P 934

Not

Specified

Not

Specified

Not

Specified

Not

Specified

80.1 (Not

Specified

)

[4]

A4

HPMC E-

15,

Eudragit

L100

(8:2)

Dibutyl

Phthalate

DMSO

(7%)

Not

Specified

Not

Specified

Optimum

Release
[13]

PEG: Polyethylene Glycol; SCMC: Sodium Carboxymethylcellulose; DMSO: Dimethyl Sulfoxide

Experimental Protocol: Solvent Casting Method[11][14]
This protocol outlines the fabrication of matrix-type amlodipine transdermal patches.

Materials:

Amlodipine Besylate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://jazindia.com/index.php/jaz/article/view/3396
https://www.jetir.org/papers/JETIRTHE2067.pdf
https://www.jetir.org/papers/JETIRTHE2067.pdf
https://www.ijndd.in/formulation-and-evaluation-of-amlodipine-transdermal-patches-using-hydroxypropyl-methylcellulose/
https://jazindia.com/index.php/jaz/article/view/3396
https://ijpcsonline.com/files/files/12-144.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polymer (e.g., HPMC, Eudragit RS 100)

Plasticizer (e.g., PEG 200, Dibutylphthalate)

Permeation Enhancer (e.g., Olive Oil, Eugenol, DMSO)

Solvent (e.g., Ethanol, Dichloromethane:Methanol 1:1)

Procedure:

Polymer Solution Preparation: Weigh the required amount of polymer (e.g., HPMC) and

dissolve it in a suitable solvent (e.g., 20 mL of ethanol). Allow the polymer to swell

completely.

Component Addition: To the polymer solution, add the plasticizer (e.g., PEG 200) and the

permeation enhancer (e.g., Olive oil) under constant stirring.

Drug Incorporation: Dissolve the accurately weighed Amlodipine Besylate in a small amount

of solvent and add it to the polymer solution. Stir the mixture continuously to ensure uniform

distribution of the drug.

Casting: Pour the final solution into a petri dish or onto a flat casting surface lined with a

backing membrane.

Drying: Allow the solvent to evaporate slowly at room temperature for 24 hours. An inverted

funnel can be placed over the petri dish to control the rate of evaporation.

Patch Cutting and Storage: Once dried, the film is carefully removed from the casting

surface. Cut the patch into desired sizes, wrap in aluminum foil, and store in a desiccator

until further evaluation.

Experimental Workflow: Transdermal Patch Preparation
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Caption: Workflow for Amlodipine transdermal patch preparation.
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Amlodipine-Loaded Microemulsions
Microemulsions are thermodynamically stable, transparent, and isotropic systems of oil, water,

surfactant, and co-surfactant.[14][15] They are explored for enhancing the solubility and

transdermal or topical delivery of poorly soluble drugs like amlodipine.[16][17]

Quantitative Data Summary

Formulati
on Code

Oil
Surfactan
t

Co-
Surfactan
t

Globule
Size (nm)

Permeati
on Rate
(mg/cm²/
h)

Referenc
e

ME-1 Oleic Acid Tween 20
Propylene

Glycol
155.4

Not

Specified
[14]

Microemuls

ion Gel

Labrafil M

2125
Tween 60 PEG-400

Not

Specified

0.179 ±

0.30
[17]

Experimental Protocol: Microemulsion Formulation[15]
[18]
This protocol describes the development of an amlodipine microemulsion, typically involving

solubility studies and construction of pseudo-ternary phase diagrams.

Materials:

Amlodipine Besylate

Oil (e.g., Oleic Acid, Labrafil M 2125)

Surfactant (e.g., Tween 20, Tween 60)

Co-surfactant (e.g., Propylene Glycol, PEG-400)

Purified Water

Procedure:
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Component Screening:

Solubility Study: Determine the solubility of Amlodipine Besylate in various oils,

surfactants, and co-surfactants to select components with the highest solubilizing capacity.

Constructing Pseudo-Ternary Phase Diagrams:

Prepare various mixtures of the selected surfactant and co-surfactant (Smix) in different

weight ratios (e.g., 1:1, 2:1, 1:2).

For each Smix ratio, mix with the selected oil at different weight ratios (e.g., from 1:9 to

9:1).

Titrate each oil/Smix mixture with water dropwise under gentle stirring.

Observe the mixture for transparency. The point at which the mixture becomes clear or

transparent indicates the formation of a microemulsion.

Plot the percentages of oil, Smix, and water on a ternary phase diagram to identify the

microemulsion existence region.

Preparation of Amlodipine-Loaded Microemulsion:

Select a formulation from the stable microemulsion region identified in the phase diagram.

Prepare the mixture of oil and Smix.

Add the accurately weighed Amlodipine Besylate (e.g., 0.25% w/w) and stir until it

dissolves completely.[17]

Add the required amount of water drop by drop while stirring to obtain a clear and

transparent amlodipine-loaded microemulsion.

Logical Relationship: Microemulsion Formulation
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Caption: Logical workflow for developing an Amlodipine microemulsion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1667247#techniques-for-formulating-amlodipine-
in-novel-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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